

Ponesimod-d7: A Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: Ponesimod-d7

Cat. No.: B12370682

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Ponesimod-d7**, a deuterated analog of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. The incorporation of deuterium can offer advantages in drug development, primarily by altering the metabolic profile of the compound, which can lead to an improved pharmacokinetic profile. This document details the known physicochemical characteristics of **Ponesimod-d7**, outlines experimental protocols for their determination, and illustrates relevant biological and experimental workflows.

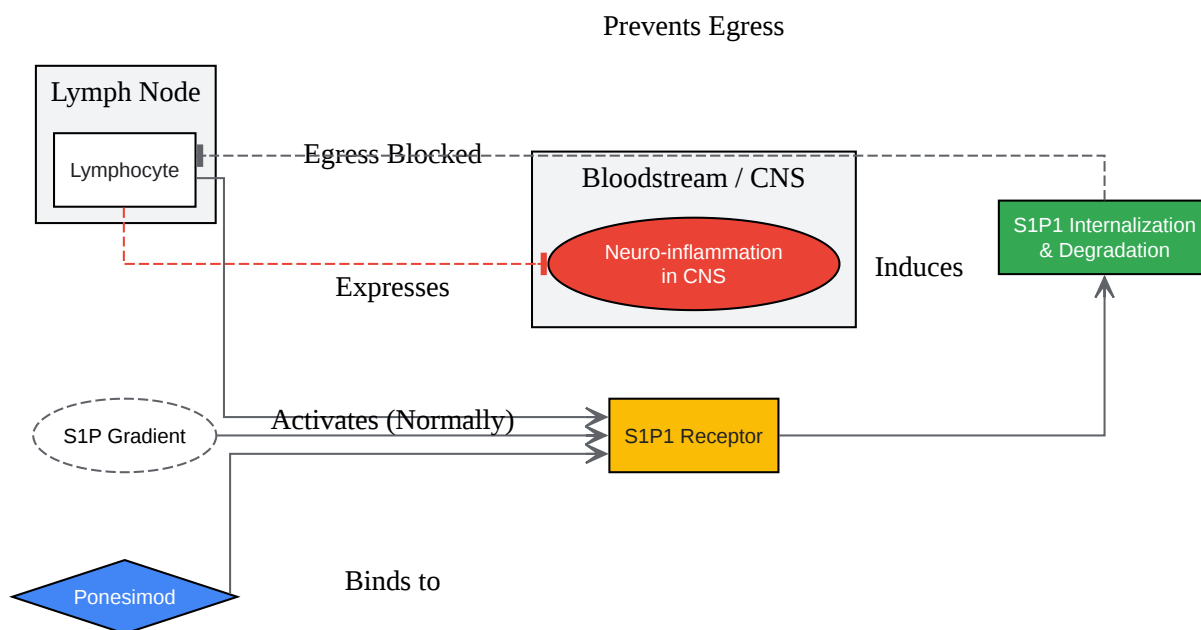
Core Physical and Chemical Properties

Ponesimod-d7 is the deuterium-labeled version of Ponesimod. While specific experimental data for some of **Ponesimod-d7**'s properties are not publicly available, they are expected to be very similar to those of the parent compound, Ponesimod. The following table summarizes the key quantitative data for both compounds.

Property	Ponesimod-d7	Ponesimod
Molecular Formula	C ₂₃ H ₁₈ D ₇ ClN ₂ O ₄ S	C ₂₃ H ₂₅ ClN ₂ O ₄ S
Molecular Weight	468.02 g/mol	460.97 g/mol
Appearance	-	White to light yellowish powder[1]
Melting Point	-	Ranges from 188°C to 194°C[1]
Aqueous Solubility	-	Practically insoluble in aqueous media[1]
Polymorphism	-	Exhibits polymorphism[1]
LogP	-	4.6
pKa	-	Weakly basic[1]

Signaling Pathway of Ponesimod

Ponesimod is a selective S1P1 receptor modulator. Its mechanism of action involves binding to the S1P1 receptor on lymphocytes, which leads to the internalization and degradation of the receptor. This functional antagonism prevents lymphocytes from exiting lymph nodes in response to the natural ligand, sphingosine-1-phosphate (S1P). The resulting sequestration of lymphocytes reduces their migration into the central nervous system, thereby mitigating the inflammatory processes associated with multiple sclerosis.



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Ponesimod's mechanism of action on the S1P1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of deuterated compounds like **Ponesimod-d7**. Below are representative protocols for key analytical experiments.

Mass Spectrometry for Molecular Weight and Isotopic Purity Confirmation

Objective: To confirm the molecular weight of **Ponesimod-d7** and determine the extent of deuterium incorporation.

Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

- Sample Preparation: **Ponesimod-d7** is dissolved in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
- Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.
- Mass Spectrometer Settings:
 - Ionization Mode: Positive ESI
 - Capillary Voltage: 3.0-4.0 kV
 - Source Temperature: 80-120°C
 - Desolvation Gas Flow: 500-600 L/h
 - Mass Range: m/z 100-1000
 - Acquisition Mode: Full scan at high resolution (>10,000)
- Data Analysis: The resulting mass spectrum is analyzed to find the [M+H]⁺ ion. The monoisotopic mass is compared to the theoretical mass of **Ponesimod-d7**. The isotopic distribution pattern is examined to confirm the presence of seven deuterium atoms and to assess the isotopic purity. The mass of the non-deuterated sample is also measured for comparison.

NMR Spectroscopy for Structural Confirmation

Objective: To confirm the positions of the deuterium labels on the **Ponesimod-d7** molecule.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of **Ponesimod-d7** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Experiments:

- ^1H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the positions of deuteration, when compared to the ^1H NMR spectrum of non-deuterated Ponesimod, confirms successful labeling.
- ^2H NMR: A deuterium NMR spectrum is acquired to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.
- ^{13}C NMR: A carbon-13 NMR spectrum can also be useful, as the signals for carbons attached to deuterium will show characteristic splitting patterns (C-D coupling) and potentially altered chemical shifts.
- Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the acquired spectra are compared with those of the non-deuterated Ponesimod standard to verify the structure and the specific sites of deuteration.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Ponesimod-d7** in various aqueous media.

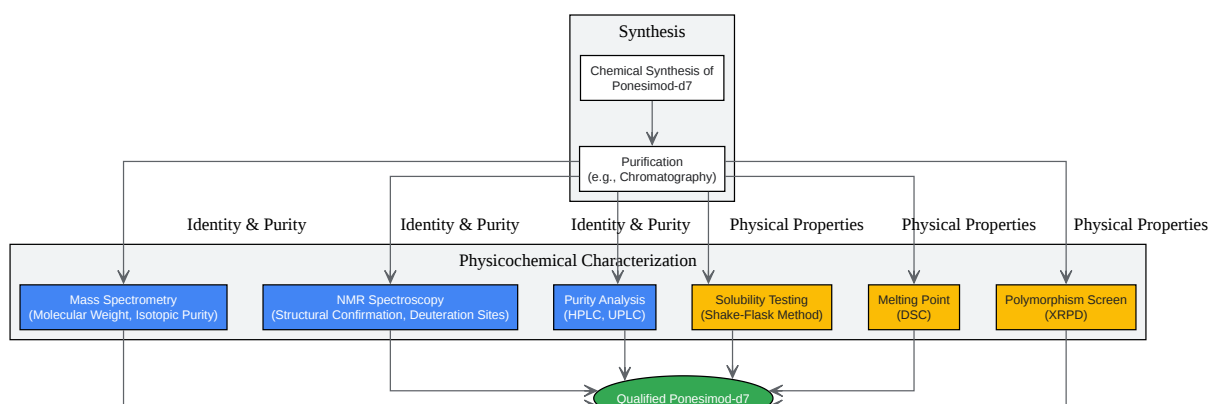
Methodology:

- Materials: **Ponesimod-d7**, purified water, and relevant buffer solutions (e.g., pH 1.2, 4.5, 6.8).
- Procedure:
 - An excess amount of **Ponesimod-d7** is added to a known volume of the desired solvent in a sealed glass vial.
 - The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
 - After shaking, the samples are allowed to stand to allow undissolved solid to sediment.
 - A sample of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 μm) to remove any undissolved particles.

- The concentration of **Ponesimod-d7** in the filtrate is then quantified using a validated analytical method, such as HPLC-UV or LC-MS.
- Data Analysis: The solubility is reported in units such as mg/mL or µg/mL. The experiment is repeated at least in triplicate to ensure reproducibility.

Characterization Workflow

The overall process for the synthesis and characterization of **Ponesimod-d7** involves several key stages to ensure the final product meets the required specifications for identity, purity, and quality.



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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
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